Enantiomeric Purity: Defined (1R) Stereochemistry for Asymmetric Synthesis
The target compound is characterized by a well-defined (1R) stereochemistry [1]. This is a critical differentiator from the commonly available racemic mixture, 1-azidoindane (CAS 144192-67-6) [2]. While the racemate is a 50:50 mixture of enantiomers and is of limited use for enantioselective applications, the (1R)-enantiomer provides a defined chiral pool for the synthesis of single-isomer products. This is essential for applications requiring high enantiomeric excess (ee), such as the development of chiral pharmaceuticals and agrochemicals where biological activity is often restricted to a single enantiomer.
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Defined (1R) stereochemistry (single enantiomer) |
| Comparator Or Baseline | Racemic 1-azidoindane (CAS 144192-67-6): 50:50 mixture of (R) and (S) enantiomers |
| Quantified Difference | N/A (qualitative difference in stereochemical composition) |
| Conditions | N/A (structural specification) |
Why This Matters
Procurement of the defined (1R)-enantiomer eliminates the need for costly and time-consuming chiral resolution steps and ensures the production of enantiomerically pure downstream products.
- [1] kuujia.com. (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene (CAS 2044706-33-2) product information. View Source
- [2] YYBYY.com. 1-azido-2,3-dihydro-1H-indene (CAS 144192-67-6) product information. View Source
